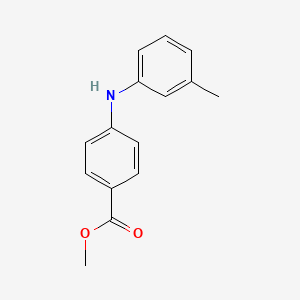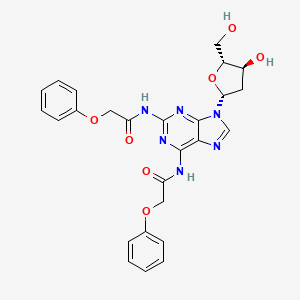![molecular formula C13H15N5O3S B12934661 3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide CAS No. 90234-16-5](/img/structure/B12934661.png)
3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a pyrimidinyl group and a dimethylsulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with pyrimidine-2-carboxylic acid under dehydrating conditions to form the amide bond.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the intermediate product with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-4-yl)benzamide
- 3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-5-yl)benzamide
Uniqueness
3-((N,N-Dimethylsulfamoyl)amino)-N-(pyrimidin-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
90234-16-5 |
|---|---|
Formule moléculaire |
C13H15N5O3S |
Poids moléculaire |
321.36 g/mol |
Nom IUPAC |
3-(dimethylsulfamoylamino)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C13H15N5O3S/c1-18(2)22(20,21)17-11-6-3-5-10(9-11)12(19)16-13-14-7-4-8-15-13/h3-9,17H,1-2H3,(H,14,15,16,19) |
Clé InChI |
QJZDMCXOZLSRAF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12934591.png)
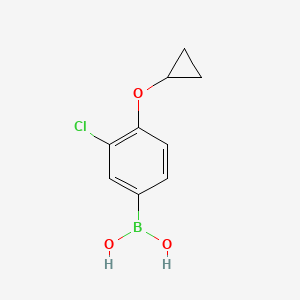
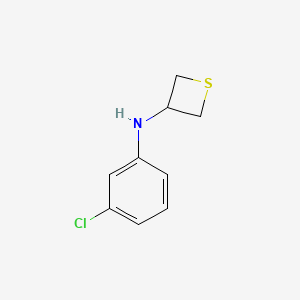
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
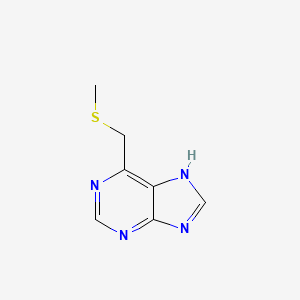
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
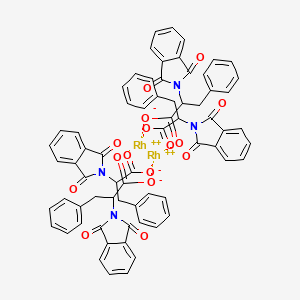
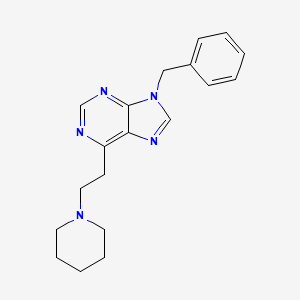
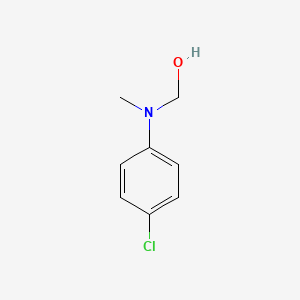
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)
